

Angelicolide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Angelicolide*

Cat. No.: *B149960*

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CAS Number: 90826-58-7

This technical guide provides a comprehensive overview of **Angelicolide**, a natural compound belonging to the coumarin class.^[1] It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, biological activities, and potential therapeutic applications.

Physicochemical Properties

Angelicolide is a phytochemical with the molecular formula $C_{24}H_{28}O_4$ and a molecular weight of 380.484 g/mol.^[1] Its purity is typically in the range of 95% to 99%, as determined by methods such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD).^[1] Identification of the compound is confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

Property	Value	Source
CAS Number	90826-58-7	[1]
Molecular Formula	C ₂₄ H ₂₈ O ₄	[1]
Molecular Weight	380.484 g/mol	[1]
Purity	95% - 99%	[1]
Estimated Water Solubility	15.59 mg/L at 25°C	[2]
Compound Type	Coumarin	[1]

Biological Activities and Therapeutic Potential

While research specifically on **Angelicolide** is emerging, the broader class of compounds from the Angelica genus, including phthalides and coumarins, has demonstrated a range of significant biological activities. These activities suggest potential therapeutic applications for **Angelicolide** in various disease areas.

Anti-Inflammatory Activity

Compounds isolated from Angelica species have shown notable anti-inflammatory properties. For instance, Angesenolide B, a phthalide dimer, has been found to exert its anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. It is important to note that this particular compound did not affect the Nuclear Factor-kappa B (NF-κB) signaling pathway. In contrast, extracts from Angelica gigas Nakai have demonstrated immune-enhancing effects through the activation of both the MAPK and NF-κB signaling pathways. These findings highlight the potential of Angelica-derived compounds, and by extension **Angelicolide**, as modulators of key inflammatory pathways.

Neuroprotective Effects

Phthalides and other constituents of Angelica species have been investigated for their neuroprotective potential. Research has shown that certain compounds from Angelica can protect neuronal cells from damage. This suggests that **Angelicolide** may also possess

neuroprotective properties, a hypothesis that warrants further investigation to understand its mechanism of action in the context of neurodegenerative diseases.

Anticancer Potential

Various compounds derived from Angelica have been evaluated for their cytotoxic activities against different cancer cell lines. This indicates a potential role for **Angelicolide** in oncology research. Future studies should focus on determining the specific cancer cell lines sensitive to **Angelicolide** and elucidating the molecular mechanisms underlying its potential anticancer effects.

Experimental Protocols

To facilitate further research on **Angelicolide**, this section outlines standard experimental protocols for assessing its biological activities.

Anti-Inflammatory Assays

3.1.1. Cell Culture

- RAW 264.7 murine macrophage cells are a commonly used cell line for in vitro anti-inflammatory studies.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **Angelicolide** for a specified time.
- Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
- After incubation, collect the cell culture supernatant.
- Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

3.1.3. Cytokine Quantification (ELISA)

- Culture and treat RAW 264.7 cells with **Angelicolide** and LPS as described above.

- Collect the cell culture supernatant.
- Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).

Neuroprotection Assays

3.2.1. Cell Culture

- SH-SY5Y human neuroblastoma cells are a widely used model for neuroprotection studies.

3.2.2. Cytotoxicity/Cell Viability Assay (MTT Assay)

- Seed SH-SY5Y cells in a 96-well plate.
- Induce neurotoxicity using a relevant agent (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models).
- Treat the cells with different concentrations of **Angelicolide**.
- After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
- Incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at 570 nm to determine cell viability.

3.2.3. Reactive Oxygen Species (ROS) Measurement

- Culture and treat SH-SY5Y cells as described for the neurotoxicity model.
- Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

Anticancer Assays

3.3.1. Cell Culture

- A panel of human cancer cell lines relevant to the research focus should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

3.3.2. Cell Viability/Cytotoxicity Assay

- The MTT assay, as described in the neuroprotection section, is a standard method to assess the cytotoxic effect of **Angelicolide** on cancer cells.
- Alternatively, assays like the CellTox™ Green Cytotoxicity Assay, which measures the release of a dye from cells with compromised membrane integrity, can be employed.

Signaling Pathway Analysis

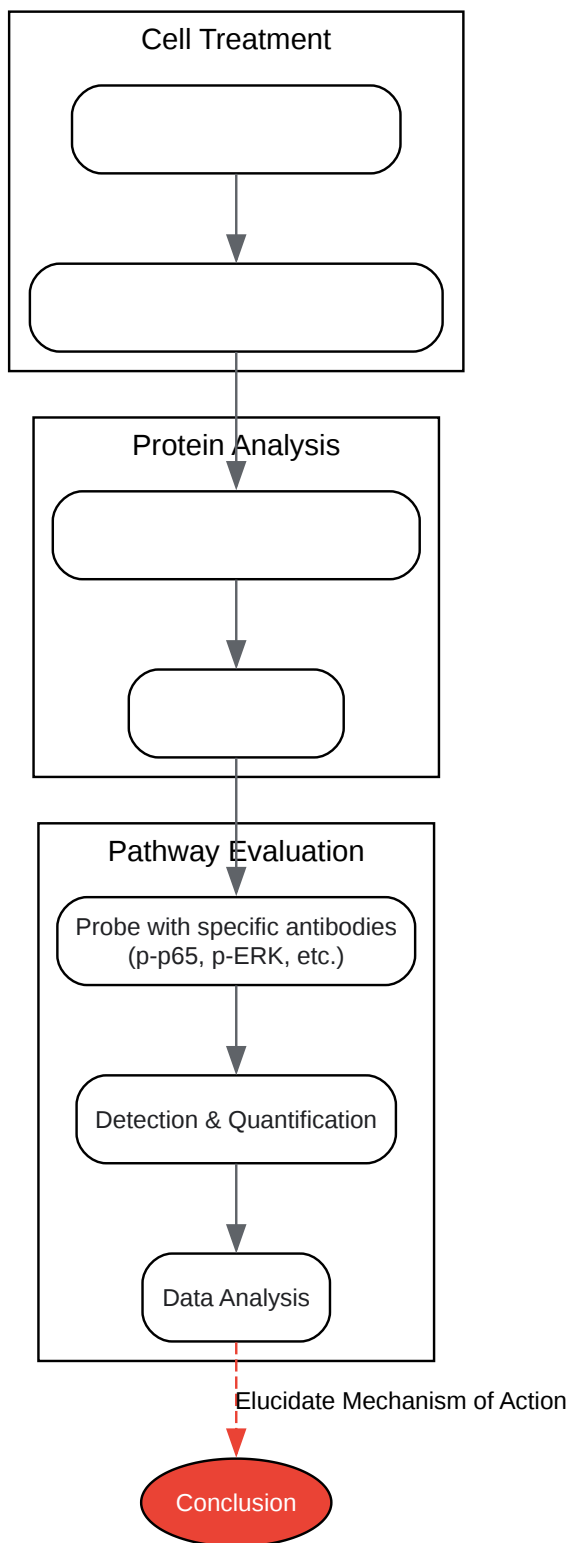
To elucidate the mechanism of action of **Angelicolide**, it is crucial to investigate its effects on key signaling pathways implicated in inflammation, cell survival, and proliferation.

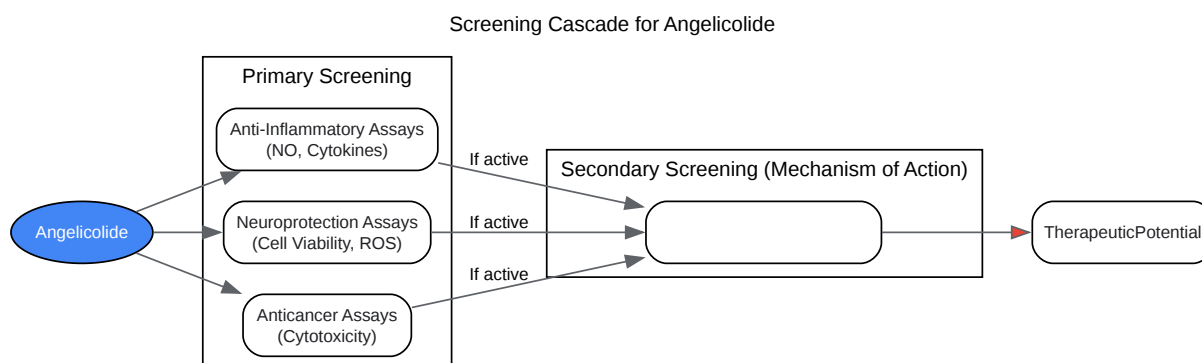
Western Blotting for NF-κB and MAPK Pathways

- Culture and treat relevant cells (e.g., RAW 264.7 for inflammation, or cancer cell lines) with **Angelicolide** and a stimulus (e.g., LPS or a growth factor).
- Lyse the cells and collect the protein extracts.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies specific for key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-p38, p-JNK) pathways.
- Use appropriate secondary antibodies and a detection system to visualize the protein bands.
- Quantify the band intensities to determine the effect of **Angelicolide** on the phosphorylation and expression of these signaling proteins.

Workflow for Investigating **Angelicolide**'s Effect on Signaling Pathways

Workflow for Signaling Pathway Analysis





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References

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- 2. angelicolide, 90826-58-7 [thegoodscentcompany.com]
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